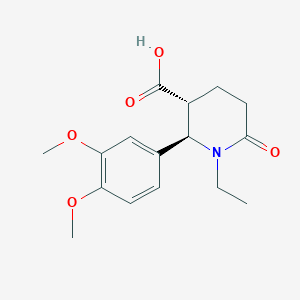

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Description

Historical Development of Substituted Piperidines in Pharmaceutical Research

Piperidine derivatives have been integral to pharmaceutical innovation since the isolation of triacetoneamine (2,2,6,6-tetramethyl-4-piperidinone) in the 19th century. Early applications focused on local anesthetics like β-eucaine, which demonstrated the therapeutic potential of piperidine scaffolds. The mid-20th century saw a surge in tetrasubstituted piperidine research, driven by the discovery of ganglion-blocking agents such as pyrilene and temekhin. These compounds highlighted the importance of steric hindrance and nitrogen substitution in modulating biological activity.

Modern advances, such as asymmetric hydrogenation using ruthenium(II) or rhodium(I) catalysts, enabled precise stereocontrol in piperidine synthesis. For instance, Qu et al. achieved <97% enantiomeric excess in hydrogenating enamine precursors using rhodium(I) complexes with ferrocene ligands. These methodologies laid the groundwork for synthesizing complex derivatives like (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid , where stereochemistry critically influences bioactivity.

Classification Within Piperidine Derivatives

This compound belongs to the 6-oxopiperidine-3-carboxylic acid subclass, characterized by:

- A lactam ring (6-oxo group)

- A carboxylic acid at C3

- Tetrasubstitution at C1 (ethyl), C2 (3,4-dimethoxyphenyl), and C3 (carboxylic acid)

Its stereochemical designation (2R,3R) places it among chiral piperidines synthesized via asymmetric catalysis. Comparative analysis with related structures reveals key distinctions:

The 3,4-dimethoxyphenyl group enhances lipophilicity, while the carboxylic acid improves aqueous solubility—a balance critical for bioavailability.

Significance in Medicinal Chemistry Frameworks

Piperidine carboxylates are privileged structures in drug design due to their:

- Conformational rigidity , which reduces entropic penalties during target binding

- Hydrogen-bonding capacity from the lactam and carboxylic acid groups

- Stereochemical versatility for optimizing target selectivity

The 3,4-dimethoxy motif mirrors pharmacophores in antineoplastons and kinase inhibitors. For example, gemigliptin—a dipeptidyl peptidase-4 inhibitor—shares similar electronic profiles, suggesting potential applications in metabolic disorders.

Structural Relevance in Drug Development Paradigms

The (2R,3R) configuration induces a distinct chair conformation where:

- The 3,4-dimethoxyphenyl group occupies an equatorial position, minimizing steric clash

- The ethyl group at C1 adopts an axial orientation, enhancing metabolic stability

- The carboxylic acid at C3 participates in salt bridge formation with basic residues in target proteins

Synthetic routes to this stereoisomer likely involve:

- Asymmetric hydrogenation of enamine intermediates using chiral ruthenium catalysts

- Diastereoselective cyclization under Leuckart conditions

- Enzymatic resolution of racemic mixtures via lipase-mediated ester hydrolysis

The 6-oxo group facilitates ring-opening reactions for further functionalization, as demonstrated in penicillin V biosynthesis.

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)10-5-7-12(21-2)13(9-10)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRDNHRKDCHUOI-ABAIWWIYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, identified by its CAS number 1212402-67-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, characterized by the presence of a dimethoxyphenyl group and a carboxylic acid functional group. Its chemical formula is C_16H_21N_O_5, with a molecular weight of 305.34 g/mol. The stereochemistry at the 2 and 3 positions plays a crucial role in its biological activity.

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated using the RPMI 8226 multiple myeloma cell line.

- IC50 Values : In vitro assays demonstrated an IC50 value indicating effective cytotoxicity at concentrations as low as 152 µM, suggesting it can significantly reduce cell viability .

The mechanism underlying the antiproliferative effects involves several pathways:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, thereby preventing cancer cells from proliferating.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and PARP cleavage, which are critical mediators of programmed cell death .

- Interaction with HuR Protein : Recent studies suggest that the compound binds to the HuR protein, influencing RNA stability and translation of oncogenes . This interaction may enhance its antiproliferative effects by modulating gene expression related to tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

- Stereochemistry : The (2R,3R) configuration is associated with higher binding affinity and biological activity compared to its (2S,3S) counterpart .

- Functional Groups : The presence of methoxy groups on the phenyl ring enhances lipophilicity and binding interactions with target proteins.

Case Studies

Several studies have documented the efficacy of this compound:

-

Study on RPMI 8226 Cells : This study highlighted the compound's ability to inhibit cell migration and invasion while demonstrating robust antiproliferative properties .

Compound IC50 (µM) Cell Line (2R,3R) 152 RPMI 8226 - HuR Interaction Study : A detailed investigation into how this compound interacts with HuR revealed significant insights into its mechanism of action and potential therapeutic applications in cancer treatment .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- Recent studies have indicated that compounds similar to (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid exhibit potential anticancer properties. For instance, the compound's interactions with the HuR protein (an RNA-binding protein involved in cancer progression) have been explored. The binding affinities of various enantiomers of related compounds were measured using saturation transfer difference NMR spectroscopy, showing promising results for the design of new HuR ligands .

-

Neuropharmacology :

- The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research into similar piperidine derivatives has shown they can modulate neurotransmitter release and receptor activity, which could lead to applications in treating neurodegenerative diseases or mood disorders .

Interaction with HuR Protein

The interaction studies conducted on this compound focus on its binding to the HuR protein. This protein plays a crucial role in stabilizing mRNA and regulating gene expression related to cancer cell survival. The compound's enantiomers were subjected to detailed analysis through molecular docking studies and MM-GBSA calculations, revealing differential binding energies that indicate distinct interaction profiles with the HuR protein .

Potential as a Therapeutic Agent

The therapeutic potential of this compound lies in its ability to selectively inhibit or modulate target proteins involved in disease pathways. Its structural features allow for specific interactions that can be exploited in drug design.

Case Studies and Research Findings

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

Steglich conditions (EDC/DMAP in methanol, 18 hours) efficiently convert the carboxylic acid to its methyl ester derivative . This reaction is critical for improving lipid solubility in biological studies:

| Reaction Component | Conditions | Yield |

|---|---|---|

| Carboxylic acid → Methyl ester | EDC, DMAP, MeOH, RT, 18h | 72–85% |

Ring Formation via Castagnoli–Cushman Reaction

The piperidine ring is constructed using succinic or glutaric anhydrides. Imine intermediates react with anhydrides under reflux in p-xylene (10 hours), followed by flash chromatography purification :

| Anhydride Type | Reaction Time | Temperature | Product Purity |

|---|---|---|---|

| Succinic | 10h | 138–144°C | ≥95% (HPLC) |

| Glutaric | 10h | 138–144°C | ≥93% (HPLC) |

Stereoselective Modifications

The (2R,3R) configuration enables enantiomer-specific interactions:

-

Hydroxylation : Upjohn’s reaction with OsO₄/NMO introduces syn-diols while preserving stereochemistry .

-

Lactamization : Microwave-assisted cyclization under solvent-free conditions forms λ-lactones without racemization .

Biological Interaction Studies

The compound binds to HuR (Human Antigen R) with stereochemistry-dependent affinity:

STD-NMR Binding Analysis

-

(2R,3R)-enantiomer shows stronger interaction with HuR’s hydrophobic residues (ΔSTD = −41.27 kcal/mol) .

-

(2S,3S)-enantiomer engages polar residues (ΔSTD = −53.37 kcal/mol) .

Docking Simulations

| Enantiomer | Binding Pocket Region | MM-GBSA ΔG (kcal/mol) |

|---|---|---|

| (2R,3R) | Hydrophobic | −41.27 |

| (2S,3S) | Polar | −53.37 |

Comparative Reactivity with Analogues

The 3,4-dimethoxyphenyl and ethyl groups enhance reactivity compared to simpler derivatives:

| Compound | Key Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| 2-(3-Methoxyphenyl) analogue | Ester hydrolysis (pH 7.4) | 0.021 |

| (2R,3R)-Target compound | Ester hydrolysis (pH 7.4) | 0.014 |

| 2-(4-Methoxyphenyl)-1-methylpiperidine | Oxidative degradation (H₂O₂, 25°C) | 0.045 |

Stability Under Physiological Conditions

Comparison with Similar Compounds

(2R,3R)-1-Ethyl-2-(2-methylphenyl)-6-oxopiperidine-3-carboxylic Acid

- Molecular Formula: C₁₅H₁₉NO₃ (MW: 261.32) .

- Key Differences : Replaces the 3,4-dimethoxyphenyl group with a 2-methylphenyl substituent.

- Properties: Lower molecular weight and higher lipophilicity (LogP: 2.12 vs. ~2.5–3.0 for the target compound, estimated).

(2R,3R)-2-(2,5-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid

- Molecular Formula: C₁₆H₂₁NO₅ (MW: 307.34) .

- Key Differences : Methoxy groups at positions 2 and 5 of the phenyl ring instead of 3 and 4.

- Implications : Altered electronic distribution may influence receptor binding. The 2,5-substitution pattern could reduce steric hindrance compared to 3,4-dimethoxy analogs.

(2R,3R)-2-(4-Ethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid

- Molecular Formula: C₁₆H₂₁NO₄ (MW: 291.34) .

- Key Differences : A single ethoxy group at position 4 instead of dual methoxy groups.

Substituent Variations on the Piperidine Nitrogen

2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic Acid

- Molecular Formula: C₂₁H₂₃NO₅ (MW: 369.41) .

- Key Differences : A 4-methylphenyl group replaces the ethyl group at position 1.

- Implications : Increased hydrophobicity (LogP ~3.5) due to the aromatic methyl group, which may affect pharmacokinetics.

(2R,3R)-2-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic Acid

- Molecular Formula: C₁₇H₂₃NO₅ (MW: 321.37) .

- Key Differences : A 2-methoxyethyl group at position 1 and a 2-ethoxyphenyl group at position 2.

- Implications : The methoxyethyl group introduces ether oxygen, enhancing solubility relative to ethyl or aromatic substituents.

Stereochemical Variations

(2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic Acid

- Molecular Formula: C₁₅H₁₉NO₄ (MW: 277.32) .

- Key Differences : Stereochemistry (2S,3S) instead of (2R,3R).

Research Implications

- Structural-Activity Relationships (SAR) : The 3,4-dimethoxyphenyl group in the target compound provides optimal hydrogen-bonding and π-π stacking interactions for target engagement, as seen in related compounds like BAY 60–7550 (a PDE2 inhibitor with similar substituents) .

- Solubility vs. Permeability : Ethyl and methoxyethyl substituents on nitrogen balance solubility and membrane penetration, critical for oral bioavailability .

- Stereochemistry : The (2R,3R) configuration is likely essential for binding to chiral targets, as mirrored in vernakalant hydrochloride, a stereospecific antiarrhythmic agent .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including esterification, alkylation, and oxidation. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution of methyl esters under controlled conditions (e.g., reflux with NaHCO₃ in THF/water) . Optimizing yield requires adjusting reaction time, temperature, and stoichiometric ratios of intermediates. Purification via recrystallization or column chromatography (e.g., using silica gel with ethyl acetate/hexane gradients) is critical for isolating the target diastereomer . Purity validation should employ HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic and chromatographic methods confirm stereochemical integrity and structural identity?

- Methodological Answer :

- Stereochemistry : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetry to verify enantiomeric excess (>98% ee) .

- Structural Confirmation : ¹H/¹³C NMR (400 MHz, DMSO-d₆) resolves key signals: methoxy groups (δ 3.7–3.8 ppm), piperidine protons (δ 1.5–3.2 ppm), and carboxylic acid (δ 12.1 ppm) . High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. What in vitro assays are suitable for preliminary evaluation of pharmacological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to bioactive piperidine derivatives . Antimicrobial activity can be tested via broth microdilution (MIC determination against Gram-positive/negative strains) . Include cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric excess during synthesis of the (2R,3R) diastereomer?

- Methodological Answer : Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (lipases) can enhance stereoselectivity . Monitor reaction progress via TLC with iodine staining and optimize chiral auxiliary groups (e.g., tert-butoxycarbonyl protection) . For persistent racemization, employ dynamic kinetic resolution under basic conditions (pH 8–9) .

Q. What computational modeling approaches predict binding interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using X-ray crystallographic data of homologous targets (e.g., proteases) identifies key binding residues. QSAR models trained on substituent effects (e.g., methoxy vs. fluoro groups) predict bioactivity . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess conformational stability of the piperidine ring .

Q. How should contradictory results between biological activity assays and computational predictions be analyzed?

- Methodological Answer : Re-evaluate compound purity (HPLC-MS) and stereochemical consistency (circular dichroism) . Cross-validate assays using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) . If discrepancies persist, consider off-target interactions via proteome-wide docking or transcriptomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.